molecular formula C9H5F6NO B1372451 1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone CAS No. 489429-73-4

1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

Cat. No.: B1372451
CAS No.: 489429-73-4
M. Wt: 257.13 g/mol
InChI Key: GKGJOBCKNGVLON-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound characterized by the presence of trifluoromethyl groups and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-(trifluoromethyl)benzaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism by which 1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Amino-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
  • 1-(2-Amino-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
  • 1-(2-Amino-6-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

Uniqueness: 1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is unique due to the specific positioning of the trifluoromethyl and amino groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[2-amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO/c10-8(11,12)4-1-2-6(16)5(3-4)7(17)9(13,14)15/h1-3H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGJOBCKNGVLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182932
Record name 1-[2-Amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489429-73-4
Record name 1-[2-Amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=489429-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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